GBR 12935

Description

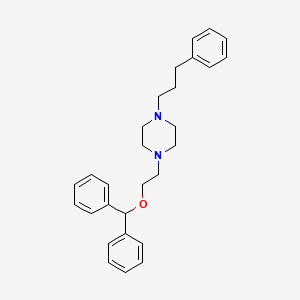

Structure

3D Structure

Properties

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQPOZGWANIDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043743 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76778-22-8 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GBR-12935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GBR 12935's Mechanism of Action on the Dopamine Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GBR 12935, a potent and selective piperazine-based dopamine reuptake inhibitor, on the dopamine transporter (DAT). This compound is a critical tool in neuroscience research for studying the role of DAT in normal brain function and in pathological conditions such as Parkinson's disease and addiction.[1][2] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and cellular processes.

Core Mechanism of Action

This compound is a high-affinity ligand for the dopamine transporter, acting as a potent and selective inhibitor of dopamine reuptake.[1][2][3] Unlike typical DAT inhibitors such as cocaine, this compound is classified as an "atypical" inhibitor. This distinction arises from its unique interaction with the transporter, which stabilizes it in an inward-facing conformation. This conformational state is distinct from the outward-facing conformation stabilized by cocaine. While both types of inhibitors block dopamine uptake, their differential effects on DAT conformation may lead to different downstream signaling events and behavioral outcomes. Evidence suggests that this compound and cocaine bind to mutually exclusive sites on the dopamine transporter.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound from various in vitro and in vivo studies.

Table 1: this compound Binding Affinity for the Dopamine Transporter

| Parameter | Value | Species/Tissue/Cell Line | Reference |

| Kd | 1.08 nM | COS-7 cells | [3] |

| Kd | 2.34 ± 0.18 nM | Human caudate nucleus membranes | [4] |

| Kd | 5.5 nM | Rat striatal membranes | [2] |

| Kd | 3.2 nM | Human striatum | [5] |

| Bmax | 1.36 ± 0.18 pmol/mg protein | Human caudate nucleus membranes | [4] |

| Bmax | 760 pmol/mg tissue | Rat striatal membranes | [2] |

Table 2: this compound Functional Potency in Dopamine Uptake Inhibition

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 1-9 nM (dose-dependent inhibition) | Homogenates of the nucleus accumbens | [3] |

| Effect on Extracellular Dopamine | ~400% of basal levels (at 10 nM for 2 min) | Nucleus accumbens | [3] |

| Effect on Extracellular Dopamine | Increased levels (at 100 µM for 60 min) | Nucleus accumbens | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

[3H]this compound Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the dopamine transporter.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Tissue homogenates (e.g., from rat striatum or human caudate nucleus) or cell membranes expressing DAT

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine a fixed amount of membrane protein with increasing concentrations of [3H]this compound. For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 0°C or room temperature) for a set period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Dopamine Uptake Inhibition Assay

This assay measures the potency of this compound in inhibiting the uptake of dopamine into synaptosomes or cells expressing DAT.

Materials:

-

[3H]Dopamine

-

This compound

-

Synaptosomes or DAT-expressing cells

-

Uptake buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)

-

Scintillation counter

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or culture DAT-expressing cells.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of this compound.

-

Initiation of Uptake: Add [3H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 2-5 minutes) at 30-37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration or by adding an ice-cold stop solution followed by centrifugation.

-

Washing: Wash the filters or cell pellets to remove extracellular [3H]Dopamine.

-

Quantification: Lyse the cells or solubilize the pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits dopamine uptake by 50% (IC50) by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of a living animal following the administration of this compound.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

This compound solution for administration

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Baseline Measurement: Establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or local perfusion through the probe).

-

Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of this compound on extracellular dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels.

Visualizations

The following diagrams illustrate the mechanism of action of this compound on the dopamine transporter.

References

- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GBR-12935 - Wikipedia [en.wikipedia.org]

- 3. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for mutually exclusive binding of cocaine, BTCP, this compound, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of GBR 12935: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GBR 12935, a potent and selective dopamine transporter inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the binding affinities of this compound at various neurotransmitter transporters and off-target sites, outlines the experimental methodologies used to determine these properties, and visualizes key concepts and workflows.

Core Data Presentation: Quantitative Selectivity Profile

This compound is characterized by its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and its related compound, GBR 12909.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Target | Species | Preparation | Radioligand | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Rat | Striatal Membranes | [3H]this compound | Kd | 5.5[2] |

| Dopamine Transporter (DAT) | Human | Caudate Nucleus | [3H]this compound | Kd | 2.34[3] |

| Dopamine Transporter (DAT) | Dog | Striatal Homogenates | [3H]this compound | Kd | 1.8[4] |

| Dopamine Transporter (DAT) | COS-7 Cells | Kd | 1.08[5] | ||

| Norepinephrine Transporter (NET) | Rat | Ki | >1000 | ||

| Serotonin Transporter (SERT) | Rat | Ki | >1000 |

Table 2: Inhibitory Potency of GBR Compounds on Dopamine Uptake

| Compound | Preparation | Parameter | Value (nM) |

| GBR 12909 | Synaptosomes | Ki | 1[1] |

| This compound | Brain Synaptic Vesicles | IC50 | 34-45[6] |

| GBR 12909 | Brain Synaptic Vesicles | IC50 | 34-45[6] |

Table 3: Off-Target Binding Profile of this compound and Related Compounds

| Target | Compound | Parameter | Value (nM) |

| Histamine H1 Receptor | GBR 12909 | Ki | ~20[1] |

| Dopamine D1 Receptor | GBR 12909 | Ki | >100[1] |

| Dopamine D2 Receptor | GBR 12909 | Ki | >100[1] |

| Serotonin 5-HT1A Receptor | GBR 12909 | Ki | >100[1] |

| Serotonin 5-HT2 Receptor | GBR 12909 | Ki | >100[1] |

| Alpha-1 Adrenergic Receptor | GBR 12909 | Ki | >100[1] |

| Muscarinic, Alpha-2, Beta-1+2, GABA, Benzodiazepine Receptors | GBR 12909 | No effect at 3 µM[1] | |

| Cytochrome P450 2D6 (CYP2D6) | This compound | Kd | 42.2 |

It is important to note that this compound also binds to a non-dopaminergic "piperazine acceptor site," which has been identified as cytochrome P450IID6 in the human brain[1]. This binding is not displaced by dopamine.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

[³H]-GBR 12935 Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to the dopamine transporter.

1. Membrane Preparation (from Rat Striatum):

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors)[7].

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris[7].

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes[7].

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[7].

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7].

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well[7].

-

To each well, add the membrane preparation (50-120 µg of protein for tissue), the competing test compound (for competition assays) or buffer, and a solution of [³H]-GBR 12935[7].

-

For saturation binding experiments, use increasing concentrations of [³H]-GBR 12935.

-

To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 1 µM mazindol) is added to a set of wells[8].

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[7].

3. Filtration and Scintillation Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7][9].

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[7].

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radioligand.

-

For saturation binding, plot specific binding against the concentration of [³H]-GBR 12935 and fit the data to a one-site binding model to determine the Kd and Bmax values.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into synaptosomes.

1. Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution (e.g., 0.32 M sucrose)[10].

-

Homogenize the tissue using a Teflon pestle homogenizer[10].

-

Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 10 minutes at 4°C)[10].

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the synaptosomes[10].

-

Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer)[10].

-

Determine the protein concentration of the synaptosomal preparation.

2. Uptake Assay:

-

Pre-incubate the synaptosomes (containing a specific amount of protein) in the assay buffer at 37°C for a short period (e.g., 10 minutes)[10].

-

Add varying concentrations of the test compound (this compound) to the synaptosome suspension.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine[11].

-

To ensure selectivity for DAT, other monoamine transporter inhibitors (e.g., desipramine for NET and citalopram for SERT) can be included in the assay buffer[12].

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine[11].

3. Scintillation Counting and Data Analysis:

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., cocaine or nomifensine).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percent inhibition of specific dopamine uptake as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's selectivity and the experimental workflows.

Caption: Selectivity profile of this compound for monoamine transporters and off-target sites.

Caption: Experimental workflow for a [³H]-GBR 12935 radioligand binding assay.

Caption: Regulatory influences on the Dopamine Transporter (DAT).

References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. [3H]GBR-12935 binding to dopamine uptake sites in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experiment 5: Neurochemical measures of the dopamine system [bio-protocol.org]

- 11. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 12. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

GBR 12935 Binding Affinity for the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of GBR 12935, a potent and selective dopamine reuptake inhibitor, with the dopamine transporter (DAT). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

This compound, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), making it an invaluable tool for studying the dopaminergic system.[1] Its selectivity for DAT allows for the specific labeling and characterization of dopaminergic neurons and their terminals.[1] The primary mechanism of action for this compound is the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine levels.[2] This guide will detail the quantitative binding affinity of this compound for DAT, provide comprehensive experimental protocols for its characterization, and illustrate the associated signaling pathways.

Quantitative Binding Affinity of this compound for DAT

The binding affinity of this compound for the dopamine transporter has been extensively characterized using various in vitro techniques, primarily radioligand binding assays. The affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following tables summarize the quantitative binding data for this compound at the dopamine transporter across different experimental conditions and preparations.

| Parameter | Value (nM) | Species | Tissue/Cell Line | Radioligand | Reference |

| Kd | 1.08 | - | COS-7 cells | - | [2] |

| Kd | 5.5 | Rat | Striatal membranes | [3H]this compound | [3] |

| Kd | 2.34 ± 0.18 | Human | Caudate nucleus membranes | [3H]GBR-12935 | [4] |

| Kd | 3.2 | Human | Striatum | [3H]this compound | [5] |

| Ki | 3.7 | - | - | - | [6] |

| IC50 | 4.1 | - | - | [3H]this compound | [6] |

| IC50 | 3.7 | Rat | Caudate membranes | [125I]RTI-55 | [6] |

Note: The variability in binding affinity values can be attributed to differences in experimental protocols, tissue preparations, radioligands used, and the species studied. It is also important to note that this compound has been shown to bind to other sites, such as cytochrome P450 2D6 (CYP2D6) with a Kd of 42.2 nM, which is a lower affinity than for DAT.[2][7]

Experimental Protocols

The determination of this compound binding affinity for DAT predominantly relies on radioligand binding assays. Below is a generalized yet detailed protocol synthesized from established methodologies for performing a [³H]this compound saturation binding assay using rat striatal membranes.

I. Membrane Preparation from Rat Striatum

-

Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

-

Homogenization: Homogenize the striatal tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step to wash the membranes.

-

Final Resuspension: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a protein concentration of approximately 0.1-0.5 mg/mL. Protein concentration should be determined using a standard method like the Bradford or BCA assay.

II. [³H]this compound Saturation Binding Assay

-

Assay Setup: Perform the assay in duplicate or triplicate in 96-well plates or individual microcentrifuge tubes.

-

Total Binding: To each well/tube, add:

-

50 µL of assay buffer

-

50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 20 nM)

-

100 µL of the prepared membrane suspension

-

-

Non-specific Binding: In a parallel set of wells/tubes, add:

-

50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM unlabeled this compound or 100 µM cocaine) to saturate the specific binding sites.

-

50 µL of varying concentrations of [³H]this compound

-

100 µL of the membrane suspension

-

-

Incubation: Incubate the reactions at 0-4°C for 2 hours to reach equilibrium. The binding of [3H]this compound is temperature-sensitive and sodium-dependent.[3][8]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) against the concentration of free radioligand ([L]).

-

Analyze the data using non-linear regression to a one-site binding model (hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Signaling Pathways and Mechanism of Action

The binding of this compound to the dopamine transporter directly blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.

The dopamine transporter itself is subject to complex regulation by various intracellular signaling cascades, which can influence its trafficking, surface expression, and transport capacity. While this compound acts as a direct blocker, its long-term effects and the cellular response to sustained DAT inhibition can involve these regulatory pathways. Key signaling molecules and pathways that regulate DAT function include:

-

Protein Kinase C (PKC): Activation of PKC can lead to the phosphorylation and subsequent internalization of DAT, reducing its surface availability and thus dopamine uptake capacity.

-

Extracellular Signal-Regulated Kinase (ERK): The ERK pathway has also been implicated in the regulation of DAT function.

-

Dopamine D2 Receptors (D2R): There is evidence for a direct physical and functional interaction between DAT and presynaptic D2 autoreceptors, which can modulate DAT activity.

-

Syntaxin 1A: This protein, involved in vesicle fusion, can also interact with DAT and influence its function.

The following diagrams illustrate the mechanism of action of this compound and the regulatory signaling pathways of the dopamine transporter.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 7. Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

GBR 12935: An In-Depth Technical Guide to its In Vivo Effects on Dopamine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12935 is a potent and selective dopamine reuptake inhibitor widely utilized in neuroscience research to investigate the functions of the dopaminergic system.[1] As a piperazine derivative, its primary mechanism of action is the high-affinity blockade of the dopamine transporter (DAT), leading to a significant accumulation of extracellular dopamine in key brain regions.[1][2] This guide provides a comprehensive overview of the in vivo effects of this compound, focusing on its quantitative impact on dopamine levels, the experimental protocols used for its study, and the functional consequences of its action. The information is presented to be a valuable resource for professionals in research and drug development.

Mechanism of Action

This compound exerts its effects by binding to the dopamine transporter (DAT), a protein complex located on the presynaptic membrane of dopaminergic neurons.[2][3] This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The direct consequence of this inhibition is an increase in the concentration and residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While this compound is highly selective for the DAT, some studies note that at higher concentrations it may also inhibit dopamine uptake into synaptic vesicles and show slight effects on norepinephrine levels.[4]

Caption: Mechanism of this compound action at the dopaminergic synapse.

Quantitative Data: Effects on Extracellular Dopamine

In vivo microdialysis is a cornerstone technique for quantifying the effects of this compound on extracellular neurotransmitter levels. Studies consistently demonstrate a dose-dependent increase in dopamine following local or systemic administration of the compound.

| Animal Model | Brain Region | This compound Concentration/Dose | Route of Administration | Peak Increase in Extracellular Dopamine (% of Basal) | Reference |

| Wistar Rats | Nucleus Accumbens | 100 µM | Intracerebral Perfusion | ~350% | [5] |

| Wistar Rats | Nucleus Accumbens | 10 nM | Intracerebral Perfusion | ~400% | [6][7] |

| Alcohol-Preferring Rats | Nucleus Accumbens | 100 µM | Intracerebral Perfusion | >800% | [8] |

| Alcohol-Preferring Rats | Nucleus Accumbens | 200 µM | Intracerebral Perfusion | >800% | [8] |

Note: The magnitude of the effect can vary based on the specific experimental conditions, including the animal strain, precise probe location, and perfusion rate.

Experimental Protocols: In Vivo Microdialysis

The following outlines a typical experimental workflow for assessing the impact of this compound on dopamine levels using in vivo microdialysis in rodents.

Protocol Steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed individually with controlled light-dark cycles and ad libitum access to food and water.

-

Stereotaxic Surgery:

-

Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).

-

The head is secured in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region such as the Nucleus Accumbens (NAc) or striatum.[8] The cannula is fixed to the skull using dental cement and jeweler's screws.

-

Animals are allowed a recovery period of several days post-surgery.[8]

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., with a 2-mm membrane) is inserted through the guide cannula into the target brain region.[8]

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[8]

-

A washout period (e.g., 90-120 minutes) allows the extracellular environment to stabilize.

-

-

Basal Level Collection:

-

Multiple baseline samples (dialysates) are collected at regular intervals (e.g., every 30 minutes) to establish the basal dopamine concentration.[8]

-

-

Drug Administration:

-

Sample Collection and Analysis:

-

Dialysate samples continue to be collected throughout and after drug administration.

-

Dopamine concentrations in the samples are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

-

-

Data Analysis:

-

Post-treatment dopamine levels are expressed as a percentage change from the average basal level for each animal.

-

Caption: Standard experimental workflow for in vivo microdialysis.

Functional and Behavioral Consequences

The elevation of synaptic dopamine by this compound leads to observable behavioral changes, most notably an increase in locomotor activity. This effect is a direct consequence of enhanced dopaminergic signaling in motor control circuits.

| Animal Model | this compound Dose | Behavioral Effect | Key Finding | Reference | | :--- | :--- | :--- | :--- | | C57BL/6J Mice | 10 mg/kg | Increased Locomotion | this compound stimulated locomotion more in C57BL/6J mice compared to DBA/2J mice. |[9] | | DBA/2J Mice | 10 mg/kg | Increased Locomotion | Did not induce stereotyped behaviors, unlike cocaine. |[9] | | C57BL/6 & DBA/2 Mice | 5 and 7.5 mg/kg (GBR 12909) | Increased Locomotion | The related compound GBR 12909 produced greater activation in DBA/2 mice. |[10] |

Notably, unlike other psychostimulants such as cocaine, this compound typically stimulates locomotion without inducing stereotyped behaviors (repetitive, focused movements) at comparable doses.[6][7][9] This distinction suggests that the behavioral profile of this compound is more purely driven by dopamine transporter inhibition.

Caption: Logical flow from this compound administration to behavioral outcome.

Conclusion

This compound is an invaluable pharmacological tool for probing the function of the brain's dopamine system. Its potent and selective inhibition of the dopamine transporter provides a reliable method for elevating extracellular dopamine levels in vivo. As demonstrated through microdialysis studies, this leads to substantial, dose-dependent increases in synaptic dopamine, which in turn drives measurable behavioral outcomes like increased locomotion. The detailed protocols and quantitative data summarized in this guide serve as a foundational reference for scientists designing and interpreting experiments involving this compound to explore dopaminergic pathways in health and disease.

References

- 1. GBR-12935 - Wikipedia [en.wikipedia.org]

- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Reuptake Inhibition in the Rostral Agranular Insular Cortex Produces Antinociception | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reverse microdialysis of a dopamine uptake inhibitor in the nucleus accumbens of alcohol-preferring rats: effects on dialysate dopamine levels and ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

GBR 12935: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12935 is a potent and selective dopamine reuptake inhibitor, belonging to the piperazine class of compounds.[1] Its high affinity and specificity for the dopamine transporter (DAT) have made it an invaluable tool in neuroscience research for elucidating the role of dopaminergic systems in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to the dopamine transporter, a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] By inhibiting this process, this compound increases the extracellular concentration and prolongs the action of dopamine.[5] Studies have shown that this compound binds competitively to the dopamine binding site on the transporter protein, thereby blocking the carrier-mediated uptake of dopamine.[6]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data for this compound's interaction with the dopamine transporter and its selectivity over other monoamine transporters.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kd | Human | Caudate Nucleus | 2.34 ± 0.18 nM | [7] |

| Human | Striatum | 3.2 nM | [8] | |

| Rat | Striatal Membranes | 5.5 nM | [9] | |

| COS-7 Cells | 1.08 nM | [5] | ||

| Bmax | Human | Caudate Nucleus | 1.36 ± 0.18 pmol/mg protein | [7] |

| Rat | Striatal Membranes | 760 pmol/mg tissue | [9] | |

| IC50 | Human | HEK293 (hNET) | 0.165 µM | [5] |

| Rat | Synaptic Vesicles | 34-45 nM | [10] | |

| Rat | Neuronal Uptake | 1-6 nM | [10] | |

| Ki | Human | Putamen (High Affinity) | 54 nM | [11] |

| Human | Putamen (Low Affinity) | 4.5 µM | [11] | |

| Rat | DAT | ~1 nM | [6] |

Table 1: Binding Affinity and Potency of this compound for the Dopamine Transporter.

| Transporter | Species | Parameter | Value | Reference |

| Dopamine (DAT) | Rat | Ki | ~1 nM | [6] |

| Norepinephrine (NET) | Human | IC50 | 165 nM | [5] |

| Serotonin (SERT) | Rat | pIC50 | 6.54 (289 nM) | [12] |

Table 2: Selectivity of this compound for Monoamine Transporters.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

[3H]this compound Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of this compound to the dopamine transporter in brain tissue.

1. Tissue Preparation:

-

Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, [3H]this compound (at various concentrations for saturation binding, or a single concentration for competition assays), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled this compound or mazindol (for non-specific binding).

-

For competition assays, add varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [3H]this compound and analyze using non-linear regression to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor and analyze using a sigmoidal dose-response model to determine the IC50, which can be converted to a Ki value.

In Vivo Microdialysis

This technique measures the extracellular levels of dopamine in specific brain regions of awake, freely moving animals following the administration of this compound.

1. Probe Implantation:

-

Anesthetize the animal (e.g., rat or mouse).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).

-

Continue collecting dialysate samples to measure the effect of the drug on extracellular dopamine levels.

3. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the dopamine concentration in each sample.

4. Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Plot the percentage change in dopamine concentration over time.

References

- 1. GBR-12935 - Wikipedia [en.wikipedia.org]

- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental animal models of Parkinson's disease: A transition from assessing symptomatology to α-synuclein targeted disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GBR12935 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

GBR 12935: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12935, a potent and selective dopamine reuptake inhibitor, and its application in preclinical models of Parkinson's disease. This document details the core mechanism of action of this compound, provides established experimental protocols for its use in rodent models, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a piperazine derivative that functions as a high-affinity antagonist to the dopamine transporter (DAT).[1] By binding to DAT, this compound effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is of significant interest in Parkinson's disease research, as the disease is characterized by a progressive loss of dopamine-producing neurons in the substantia nigra.[2]

The selectivity of this compound for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), makes it a valuable tool for specifically investigating the role of dopamine in motor control and neurodegeneration.

Quantitative Data: Binding Affinities and In Vitro Efficacy

The following tables summarize the binding affinities and inhibitory concentrations of this compound for the dopamine, norepinephrine, and serotonin transporters. This data highlights the compound's potency and selectivity.

Table 1: this compound Binding Affinity (Kd) and Inhibitory Potency (Ki)

| Transporter | Species | Preparation | Kd (nM) | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Human | Caudate Nucleus Membranes | 2.34 ± 0.18 | - | [3] |

| Dopamine Transporter (DAT) | Rat | Striatal Membranes | 5.5 | - | [4] |

| Dopamine Transporter (DAT) | Human | Post-mortem Brain Membranes | 1-1.5 | 30-130 | [5] |

| Dopamine Transporter (DAT) | COS-7 Cells | - | 1.08 | - | [6] |

| CYP2D6 | Human | P450s expressed in yeast cells | 42.2 | - | [1] |

Table 2: this compound Inhibitory Concentration (IC50) Values

| Transporter | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 3.7 | |

| Norepinephrine Transporter (NET) | 289 | |

| Serotonin Transporter (SERT) | 1261 |

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in established rodent models of Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA model is a widely used neurotoxic model that selectively destroys dopaminergic neurons.

Protocol for 6-OHDA Lesioning and Behavioral Assessment:

-

Animal Model: Adult male Sprague-Dawley rats (200-250g).

-

Anesthesia: Anesthetize rats with isoflurane.

-

Stereotaxic Surgery:

-

Position the rat in a stereotaxic frame.

-

Perform a midline incision to expose the skull.

-

Drill a burr hole over the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm.[7]

-

-

6-OHDA Administration:

-

Prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2 mg/mL.[7]

-

Using a Hamilton syringe, slowly infuse 4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min.[7]

-

Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.[7]

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including soft food and hydration.

-

Behavioral Testing (e.g., Rotational Behavior):

-

Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 5 mg/kg, i.p.).

-

Record the number of full (360°) contralateral turns over a 90-minute period. A stable lesion is typically indicated by a consistent high rate of rotation.

-

MPTP Mouse Model of Parkinson's Disease

The MPTP model is another common neurotoxic model that recapitulates some of the pathological features of Parkinson's disease.

Protocol for MPTP Administration and Neurochemical Analysis:

-

Animal Model: Adult male C57BL/6 mice.

-

MPTP Administration:

-

Prepare a solution of MPTP hydrochloride in sterile saline.

-

Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.

-

-

Tissue Collection and Preparation:

-

Seven days after the last MPTP injection, euthanize the mice.

-

Rapidly dissect the substantia nigra and striatum.

-

-

Neurochemical Analysis (e.g., Western Blot for Tyrosine Hydroxylase):

-

Homogenize the tissue samples in appropriate lysis buffer.

-

Determine protein concentration using a standard assay.

-

Perform Western blot analysis using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and terminals.[8]

-

In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal.

Protocol for In Vivo Microdialysis:

-

Animal Model: Rats with a unilateral 6-OHDA lesion.

-

Guide Cannula Implantation:

-

Under anesthesia, implant a guide cannula stereotaxically into the striatum of the lesioned hemisphere.[9]

-

-

Microdialysis Probe Insertion:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels.[10]

-

-

This compound Administration:

-

Administer this compound (e.g., via reverse dialysis through the probe or systemic injection) and continue collecting dialysate samples to measure the change in extracellular dopamine concentration. This compound at a concentration of 100 µM in the perfusate can increase extracellular dopamine levels.[6]

-

-

Dopamine Analysis:

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in Parkinson's disease research.

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Caption: Potential neuroprotective signaling pathway modulated by this compound.

Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model.

References

- 1. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]GBR-12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo microdialysis studies on somatodendritic dopamine release in the rat substantia nigra: effects of unilateral 6-OHDA lesions and GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

[3H]GBR 12935: A Comprehensive Technical Guide for Dopamine Transporter Radioligand Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of [3H]GBR 12935 as a selective and high-affinity radioligand for the dopamine transporter (DAT). This compound, a piperazine derivative, is a potent inhibitor of dopamine reuptake, making its tritiated form an invaluable tool for characterizing the DAT in various experimental settings.[1] This document details the quantitative binding characteristics of [3H]this compound, provides standardized experimental protocols for its use in radioligand binding assays, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity (Kd) and receptor density (Bmax) of [3H]this compound for the dopamine transporter have been determined in various preparations. The following tables summarize key quantitative data from published studies, providing a comparative overview for researchers.

Table 1: Binding Characteristics of [3H]this compound in Rodent Brain Tissue

| Brain Region | Preparation | Kd (nM) | Bmax (pmol/mg tissue or protein) | Species | Reference |

| Striatum | Membranes | 5.5 | 760 pmol/mg tissue | Rat | [2] |

| Striatum | Crude Synaptosomal Membranes | Not Specified | Not Specified | Rat | [3] |

| Caudate Nucleus | Membranes | 2.34 ± 0.18 | 1.36 ± 0.18 pmol/mg protein | Human | [4] |

Table 2: Binding Characteristics of [3H]this compound in Cell Lines

| Cell Line | Kd (nM) | Reference |

| COS-7 | 1.08 | [5] |

Table 3: Inhibitory Activity of GBR Compounds

| Compound | Activity | IC50 / Kd | Target | Reference |

| GBR 12909 | Neuronal Dopamine Uptake Blocker | 1-6 nM | Dopamine Transporter | [6] |

| This compound | Neuronal Dopamine Uptake Blocker | 1-6 nM | Dopamine Transporter | [6] |

| GBR 12909 | Vesicular Dopamine Uptake Inhibition | 34-45 nM | Synaptic Vesicles | [6] |

| This compound | Vesicular Dopamine Uptake Inhibition | 34-45 nM | Synaptic Vesicles | [6] |

| [3H]this compound | Binding to CYP2D6 | 42.2 nM | Cytochrome P450 2D6 | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide standardized protocols for performing radioligand binding assays using [3H]this compound.

Protocol 1: Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound.[9][10][11]

1. Membrane Preparation:

-

Dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

2. Assay Procedure:

-

Set up assay tubes containing:

-

A range of concentrations of [3H]this compound (e.g., 0.1 to 20 nM).

-

Membrane preparation (typically 50-150 µg of protein).

-

Assay buffer to a final volume (e.g., 250 µL).

-

-

For determining non-specific binding, include a parallel set of tubes containing a high concentration of a competing non-radioactive ligand (e.g., 10 µM unlabeled this compound or cocaine).

-

Incubate the tubes at a specific temperature (e.g., 0°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[2][12]

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filters.[12]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression analysis to fit a one-site binding hyperbola, which will yield the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the DAT by measuring its ability to displace the specific binding of [3H]this compound.[9][11]

1. Membrane Preparation:

-

Follow the same procedure as described in Protocol 1.

2. Assay Procedure:

-

Set up assay tubes containing:

-

A fixed concentration of [3H]this compound (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test compound.

-

Membrane preparation (typically 50-150 µg of protein).

-

Assay buffer to a final volume (e.g., 250 µL).

-

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor).

-

Incubate, filter, and measure radioactivity as described in Protocol 1.

3. Data Analysis:

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation experiment.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of [3H]this compound in DAT research.

Caption: Experimental workflow for [3H]this compound radioligand binding assay.

Caption: Simplified signaling and interaction at the dopamine transporter.

The dopamine transporter's function is modulated by various intracellular signaling pathways.[13][14] Protein kinase C (PKC) and Extracellular signal-regulated kinase (ERK) are two well-characterized kinases that can phosphorylate the DAT, leading to its internalization and a subsequent reduction in dopamine reuptake capacity.[15][16] [3H]this compound binds to the extracellular domain of the DAT, effectively blocking the reuptake of dopamine. This interaction is central to its utility as a radioligand for quantifying DAT levels and assessing the potency of other DAT inhibitors. The binding of [3H]this compound is sodium-dependent, highlighting the reliance of the transporter on the sodium gradient for its function.[3][4]

References

- 1. GBR-12935 - Wikipedia [en.wikipedia.org]

- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

GBR 12935 and its Impact on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GBR 12935, a potent and selective dopamine uptake inhibitor, on locomotor activity. By synthesizing data from multiple preclinical studies, this document offers a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Dopamine Transporter Blockade

This compound primarily exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[1] This action inhibits the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine. The increased availability of dopamine to bind with postsynaptic receptors is the principal mechanism underlying the observed changes in locomotor activity. While GBR 12909 and this compound are potent neuronal dopamine uptake blockers, they have also been shown to inhibit dopamine uptake into brain synaptic vesicles, although at higher concentrations than required for neuronal uptake inhibition.[2]

Signaling Pathway of this compound-Induced Locomotor Activity

Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Quantitative Effects on Locomotor Activity

The stimulant effects of this compound on locomotor activity have been quantified in various animal models, primarily in rodents. The data consistently demonstrates a dose-dependent increase in locomotion.

Dose-Response Effects of this compound on Locomotor Activity in Mice

| Dose (mg/kg) | Mouse Strain | Effect on Locomotor Activity | Reference |

| 10 | C57BL/6J | Greater elevation in locomotion compared to DBA/2J mice at this dose. | [3] |

| 10 | DBA/2J | Stimulated locomotor activity. | [3] |

| Not Specified | LS/IBG | U-shaped dose-response curve with a maximum inhibition of 47% of control via microinjections into the medial prefrontal cortex. | [4] |

Comparative Locomotor Effects: this compound vs. Cocaine

| Compound | Dose (mg/kg) | Mouse Strain | Key Findings | Reference |

| This compound | 10 | C57BL/6J & DBA/2J | Locomotor stimulation remained consistent with repeated injections in both strains. No stereotypies were induced. | [3] |

| Cocaine | 32 | C57BL/6J | Locomotor activity remained relatively consistent with repeated injections. No stereotypy induced. | [3] |

| Cocaine | 32 | DBA/2J | Stimulant effects diminished to near control levels upon repeated injections. Sensitization to cocaine-induced stereotypy. | [3] |

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the effects of this compound on locomotor activity.

Animal Models

-

Species: Mice are the most commonly used species.

-

Strains: Inbred strains such as C57BL/6J and DBA/2J are frequently selected due to their well-characterized and differing behavioral responses to psychostimulants.[3][5]

Drug Preparation and Administration

-

This compound: Typically dissolved in a vehicle such as saline.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route. For region-specific effects, microinjections directly into brain areas like the medial prefrontal cortex are utilized.[4]

Locomotor Activity Measurement

-

Apparatus: Automated locomotor activity chambers are standard. These are typically clear polycarbonate boxes equipped with infrared photobeam detectors to track horizontal and vertical movements.

-

Data Acquisition: Computerized systems record the number of photobeam breaks over a specified time, which is then converted into distance traveled or activity counts.

Experimental Workflow

A typical experiment to assess the locomotor effects of this compound follows a structured workflow.

Caption: Standard workflow for a this compound locomotor activity study.

Data Analysis

-

Parameters: The primary dependent variable is locomotor activity, often quantified as total distance traveled (in cm or m), number of horizontal beam breaks, or time spent mobile.

-

Statistical Analysis: Data is typically analyzed using analysis of variance (ANOVA) to compare dose groups and vehicle controls, followed by post-hoc tests to identify specific group differences. Student's t-tests may be used for direct comparisons between two groups.

Summary and Implications for Drug Development

This compound serves as a valuable research tool for investigating the role of the dopamine transporter in locomotor activity and other behaviors. Its selective action allows for the specific interrogation of the dopaminergic system. For drug development professionals, understanding the locomotor profile of a DAT inhibitor like this compound is crucial. The potential for psychomotor stimulation is a key consideration in the development of novel therapeutics targeting the dopamine system, particularly for conditions such as ADHD, depression, and substance use disorders. The lack of stereotypy induction with this compound, in contrast to cocaine, suggests that it may have a different, and potentially more favorable, side-effect profile.[3] Further research into the nuanced effects of this compound and other DAT inhibitors will continue to inform the development of safer and more effective medications.

References

- 1. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for G-12935 In Vivo Microdialysis

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments using GBR 12935, a potent and selective dopamine reuptake inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating the dopaminergic system.

Introduction

This compound is a valuable pharmacological tool for studying the role of the dopamine transporter (DAT) in various physiological and pathological processes.[1][3] In vivo microdialysis is a widely used technique to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[4][5][6][7] This protocol outlines the necessary steps for utilizing this compound in conjunction with in vivo microdialysis to assess its effects on dopamine neurotransmission.

Key Applications

-

Investigating the mechanism of action of novel psychoactive compounds.

-

Studying the pathophysiology of disorders involving dopaminergic dysfunction, such as Parkinson's disease.[1]

-

Screening potential therapeutic agents targeting the dopamine transporter.

Experimental Protocols

This section details the materials and methods required for a typical in vivo microdialysis experiment with this compound in rodents.

Materials

-

Animals: Adult male Wistar rats (or other appropriate rodent strain).

-

Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, and instruments.[8]

-

Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off.[9]

-

Guide Cannula: To facilitate the insertion of the microdialysis probe.[8][9]

-

Perfusion Pump: For controlled delivery of artificial cerebrospinal fluid (aCSF).

-

Fraction Collector: For automated collection of dialysate samples.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC) for dopamine quantification.[10]

-

This compound Dihydrochloride: To be dissolved in aCSF.

-

Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The pH should be adjusted to 7.4.

Methods

1. Stereotaxic Surgery and Guide Cannula Implantation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.[8]

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or striatum).

-

Implant a guide cannula just above the target region and secure it with dental cement.[8]

-

Allow the animal to recover for a minimum of 48 hours post-surgery.

2. Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine levels.

3. Baseline Sample Collection:

-

Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine concentration.

-

The average concentration of these samples will be considered 100%.

4. This compound Administration:

-

This compound can be administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the microdialysis probe.

-

For local administration, switch the perfusion medium from aCSF to aCSF containing the desired concentration of this compound.

5. Post-Administration Sample Collection:

-

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration to monitor the effect of this compound on extracellular dopamine levels.

6. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-EC.[10]

-

Quantify the dopamine concentration in each sample.

7. Histological Verification:

-

At the end of the experiment, euthanize the animal.

-

Perfuse the brain and slice it to histologically verify the correct placement of the microdialysis probe.[10]

Data Presentation

The following tables summarize quantitative data from representative studies using this compound in in vivo microdialysis experiments.

| Drug Administration | Brain Region | Concentration | Peak Increase in Extracellular Dopamine (% of Basal) | Reference |

| Local Perfusion | Nucleus Accumbens | 100 µM | ~350% | [10] |

| Local Perfusion | Nucleus Accumbens | 10 nM | ~400% | [2] |

| Systemic (i.p.) | Ventral Tegmental Area | Not Specified | Slight but significant increase | [11] |

| Parameter | Value |

| This compound Kd for DAT | 1.08 nM (in COS-7 cells) |

| This compound K D for [3H]this compound binding in rat striatum | 5.5 nM |

| This compound Bmax for [3H]this compound binding in rat striatum | 760 pmol/mg tissue |

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound action at the dopamine synapse.

In Vivo Microdialysis Experimental Workflow

References

- 1. GBR-12935 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 6. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo microdialysis in the rat: low cost and low labor construction of a small diameter, removable, concentric-style microdialysis probe system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]